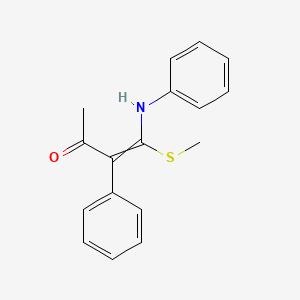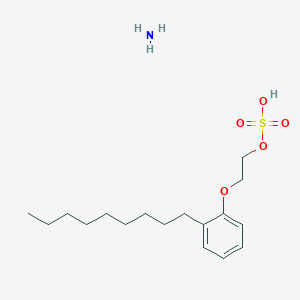
2-Fluorobenzene-1,3-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroisophthaloyl dichloride is an organic compound with the molecular formula C8H3Cl2FO2. It is a derivative of isophthaloyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoroisophthaloyl dichloride can be synthesized through the chlorination of 2-fluoroisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-fluoroisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroisophthaloyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form 2-fluoroisophthalic acid and hydrochloric acid.
Polymerization: It can react with diamines or diols to form polyamides or polyesters, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Polymerization: The reaction conditions depend on the type of polymer being synthesized.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of 2-fluoroisophthaloyl dichloride, such as 2-fluoroisophthaloyl diamides or diesters.
Hydrolysis: The major products are 2-fluoroisophthalic acid and hydrochloric acid.
Polymerization: The major products are high-performance polymers like polyamides and polyesters.
Wissenschaftliche Forschungsanwendungen
2-Fluoroisophthaloyl dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-fluoroisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroisophthaloyl dichloride can be compared with other similar compounds, such as:
Isophthaloyl dichloride: The parent compound, which lacks the fluorine atom. It has similar reactivity but different physical and chemical properties.
Terephthaloyl dichloride: A structural isomer with the chlorine atoms in the para position. It is used in the production of polyesters like polyethylene terephthalate (PET).
2-Chloroisophthaloyl dichloride: A similar compound where the fluorine atom is replaced by a chlorine atom.
The uniqueness of 2-fluoroisophthaloyl dichloride lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in the synthesis of specialized polymers and materials .
Eigenschaften
CAS-Nummer |
91129-30-5 |
|---|---|
Molekularformel |
C8H3Cl2FO2 |
Molekulargewicht |
221.01 g/mol |
IUPAC-Name |
2-fluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl2FO2/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3H |
InChI-Schlüssel |
MBAPJWWYNFVSDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



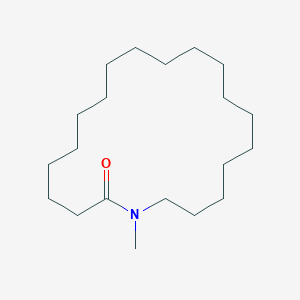
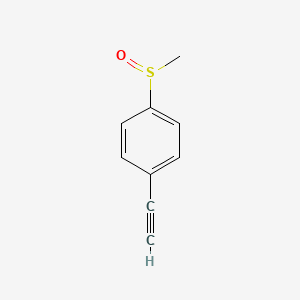
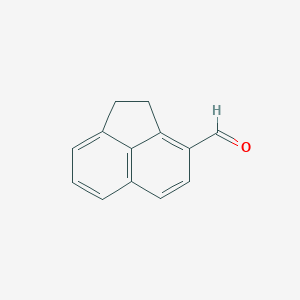

![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
